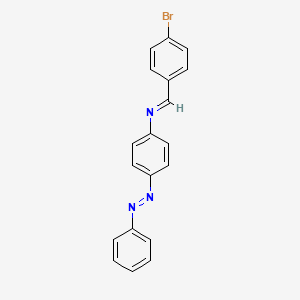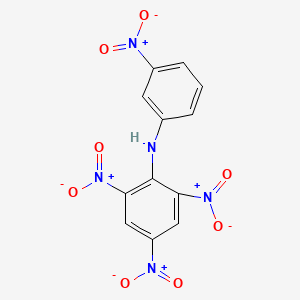
2,3',4,6-Tetranitrodiphenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3’,4,6-Tetranitrodiphenylamine is a chemical compound with the molecular formula C12H7N5O8 It is characterized by the presence of four nitro groups attached to a diphenylamine structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,6-Tetranitrodiphenylamine typically involves the nitration of diphenylamine. The process begins with the preparation of diphenylamine, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of 2,3’,4,6-Tetranitrodiphenylamine follows a similar nitration process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反应分析
Types of Reactions: 2,3’,4,6-Tetranitrodiphenylamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: Formation of 2,3’,4,6-tetraaminodiphenylamine.
Substitution: Formation of various substituted diphenylamine derivatives.
Oxidation: Formation of oxidized diphenylamine derivatives.
科学研究应用
2,3’,4,6-Tetranitrodiphenylamine has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,3’,4,6-Tetranitrodiphenylamine involves its interaction with specific molecular targets and pathways. The nitro groups on the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
相似化合物的比较
- 2,4,6-Trinitrotoluene (TNT)
- 2,4-Dinitrophenylhydrazine
- 2,4,6-Trinitrophenol (Picric acid)
Comparison: 2,3’,4,6-Tetranitrodiphenylamine is unique due to the presence of four nitro groups on a diphenylamine structure, which imparts distinct chemical properties compared to other nitro compounds. Its higher degree of nitration makes it more reactive and suitable for specific applications that require strong electron-withdrawing groups.
属性
CAS 编号 |
38417-96-8 |
|---|---|
分子式 |
C12H7N5O8 |
分子量 |
349.21 g/mol |
IUPAC 名称 |
2,4,6-trinitro-N-(3-nitrophenyl)aniline |
InChI |
InChI=1S/C12H7N5O8/c18-14(19)8-3-1-2-7(4-8)13-12-10(16(22)23)5-9(15(20)21)6-11(12)17(24)25/h1-6,13H |
InChI 键 |
QYIFJMJFFSIGIN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


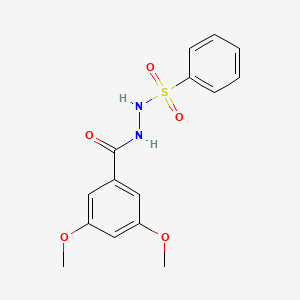
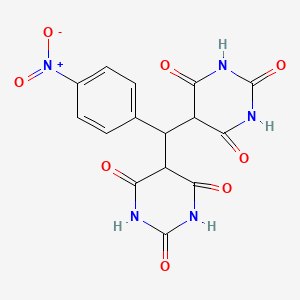
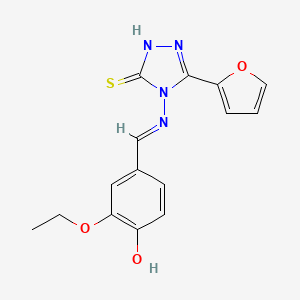
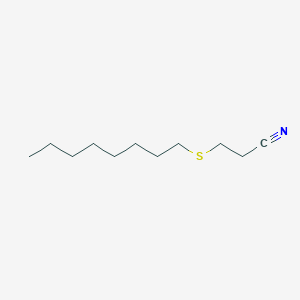
![6-Methoxy-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B15077877.png)
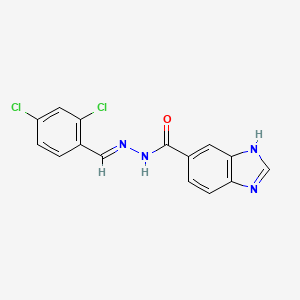
![1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone](/img/structure/B15077893.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15077898.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B15077899.png)
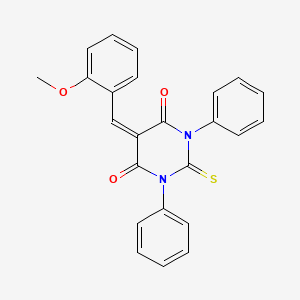
![3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15077905.png)
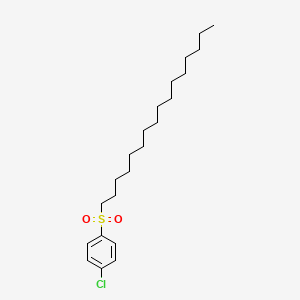
![(5E)-2-(4-Tert-butylphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077912.png)
